molecular formula C22H19BrN6O2 B2759071 3-(4-bromophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921788-16-1

3-(4-bromophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2759071
CAS No.: 921788-16-1
M. Wt: 479.338
InChI Key: KMVPPZSOVPCBPU-UHFFFAOYSA-N
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Description

The compound belongs to the class of triazolopurines, which are nitrogen-containing heterocycles . These compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .


Molecular Structure Analysis

Triazolopurines have a complex structure characterized by the presence of multiple nitrogen atoms in the ring structure . The specific compound you mentioned has additional phenyl and methyl groups attached to it, which could potentially affect its reactivity and properties.


Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopurines can vary greatly depending on their specific structure. Generally, they are expected to have good stability due to their aromatic nature .

Scientific Research Applications

Synthesis and Anticancer Activity

Research into novel fused triazolo and pyrrolo purine derivatives has shown promising anticancer properties. For example, a series of novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives were synthesized and showed significant in vitro anti-proliferative activity against various human cancer cell lines. These compounds were compared to standard drugs like doxorubicin, highlighting their potential as anticancer agents (E. Ramya Sucharitha et al., 2021).

Antiviral and Antimicrobial Activities

Another area of research has focused on the synthesis of triazino and triazolo[4,3-e]purine derivatives, exploring their anticancer, anti-HIV-1, and antimicrobial activities. Some compounds demonstrated considerable activity against specific cancer lines and moderate activity against HIV-1, in addition to showcasing antimicrobial properties against pathogens like P. aeruginosa and S. aureus (F. Ashour et al., 2012).

Chemical Synthesis and Environmental Applications

The research also extends into environmentally friendly chemical synthesis methods, such as the combination of ionic liquids and microwave irradiation for the green protocol synthesis of compounds. These methods emphasize the importance of sustainable and efficient chemical synthesis practices in creating novel compounds with potential biological activities (S. Mallakpour & Z. Rafiee, 2007).

Receptor Ligand Synthesis

There has been a synthesis of new 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives as arylpiperazine 5-HT(1A) receptor ligands. These compounds showed high affinity for 5-HT(1A) and alpha(1) receptors, indicating their potential in neurological and psychological research (Sławomir Jurczyk et al., 2004).

Mechanism of Action

The mechanism of action of triazolopurines can vary depending on their specific structure and the target they interact with. Some triazolopurines have been found to have antibacterial activity , while others have been investigated for their potential as CDK2 inhibitors in cancer treatment .

Safety and Hazards

The safety and hazards associated with triazolopurines can vary greatly depending on their specific structure. Some may be potentially toxic, so appropriate safety measures should be taken when handling them .

Future Directions

Given the wide range of biological activities exhibited by triazolopurines, there is significant interest in developing new derivatives with improved properties . Future research may focus on exploring new synthetic routes, investigating their mechanism of action, and evaluating their potential as therapeutic agents.

Properties

IUPAC Name

8-(4-bromophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN6O2/c1-26-19-17(20(30)27(2)22(26)31)28(13-12-14-6-4-3-5-7-14)21-25-24-18(29(19)21)15-8-10-16(23)11-9-15/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVPPZSOVPCBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)Br)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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